N-(1-Cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide, commonly known as CCPA, is a potent and selective agonist of the adenosine A1 receptor. It was first synthesized in 1989 by scientists at the University of Virginia and has since been widely studied for its potential applications in various fields of research.
Mechanism of Action
CCPA binds selectively to the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor by CCPA leads to a decrease in cAMP levels, which in turn leads to a decrease in neurotransmitter release, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCPA are diverse and depend on the specific tissue or cell type being studied. In the brain, CCPA has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. In the heart, CCPA has been shown to have cardioprotective effects, reduce ischemia-reperfusion injury, and improve cardiac function. In cancer cells, CCPA has been shown to inhibit cell growth and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCPA for lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor in various tissues and cell types. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of adenosine A1 receptor activation in the brain. However, one limitation of CCPA is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Future Directions
There are many potential future directions for research on CCPA. One area of interest is the development of more potent and selective adenosine A1 receptor agonists that can be used for therapeutic purposes. Another area of interest is the study of the effects of CCPA on other physiological systems, such as the immune system and the gastrointestinal system. Additionally, the potential use of CCPA as a tool for studying the role of adenosine A1 receptor activation in various disease states, such as neurodegenerative diseases and cardiovascular disease, is an area of ongoing research.
Synthesis Methods
CCPA can be synthesized using a variety of methods, including the reaction of 1,4-dicyanobutane with 3,3-dimethyl-2-propen-1-amine followed by acetylation with acetic anhydride. Another method involves the reaction of 1-cyanocyclobutane-1-carboxylic acid with 3,3-dimethyl-2-propen-1-amine followed by acetylation with acetic anhydride.
Scientific Research Applications
CCPA has been extensively studied for its potential applications in various fields of research, including neuroscience, cardiovascular medicine, and cancer research. In neuroscience, CCPA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular medicine, CCPA has been shown to have cardioprotective effects and to reduce ischemia-reperfusion injury in animal models of heart attack. In cancer research, CCPA has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-7-14-16(2,3)8-6-11-20(14)12-15(21)19-17(13-18)9-5-10-17/h4,14H,1,5-12H2,2-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHXXIOMSIBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1CC=C)CC(=O)NC2(CCC2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.